Vorapaxar metabolite M19 is a significant compound resulting from the metabolism of Vorapaxar, a protease-activated receptor-1 antagonist used primarily to reduce thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. Vorapaxar is known for its ability to inhibit thrombin-related platelet aggregation by antagonizing the protease-activated receptor-1 on platelets. The M19 metabolite is particularly noteworthy as it is an inactive metabolite, meaning it does not exert the same pharmacological effects as Vorapaxar itself. The formation of M19 occurs predominantly in the liver through metabolic processes involving specific cytochrome P450 enzymes, particularly CYP3A4 and CYP2J2 .
Vorapaxar metabolite M19 is not synthesized industrially; instead, it is produced through metabolic processes in the human body after the administration of Vorapaxar. The synthesis of Vorapaxar itself involves complex organic synthesis techniques, which include various reagents and catalysts to achieve desired chemical transformations. The metabolic pathway leading to M19 involves oxidation and carbamate cleavage reactions facilitated by cytochrome P450 enzymes. Notably, CYP3A4 is the major enzyme responsible for converting Vorapaxar into M19, accounting for approximately 80% of the metabolite's exposure in the human body .
Vorapaxar metabolite M19 is characterized as an amine metabolite formed through the cleavage of a carbamate group from Vorapaxar. While specific structural data for M19 may not be extensively detailed in available literature, it can be inferred that its structure retains certain functional groups from Vorapaxar while lacking the pharmacologically active components that confer activity to its parent compound. The molecular formula for Vorapaxar is C29H33FN2O4, indicating a complex structure that undergoes significant transformation during metabolism .
The formation of Vorapaxar metabolite M19 involves several key chemical reactions:
Common reagents involved in these reactions include oxidizing agents such as hydrogen peroxide and potassium permanganate, as well as reducing agents like sodium borohydride and lithium aluminum hydride .
While specific physical properties of Vorapaxar metabolite M19 are less documented compared to its parent compound, general properties can be inferred based on its classification as an amine metabolite:
The predominant route of elimination for M19 is through feces (approximately 91.5%), with minor amounts excreted in urine (8.5%). This elimination profile emphasizes the importance of understanding both metabolic pathways and excretion mechanisms when studying drug interactions and efficacy .
Vorapaxar metabolite M19 has several applications in scientific research:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4